3-(1,2-Thiazol-5-yl)prop-2-ynoic acid
Description
3-(1,2-Thiazol-5-yl)prop-2-ynoic acid is a heterocyclic organic compound featuring a thiazole ring substituted at the 5-position with a propiolic acid moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. Its reactivity is influenced by the electron-deficient nature of the thiazole ring and the electron-withdrawing propiolic acid group.
Structure
3D Structure
Properties
Molecular Formula |
C6H3NO2S |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
3-(1,2-thiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,(H,8,9) |
InChI Key |
IEXNCCAJOAXPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Propargyl-Containing Precursors
The synthesis of thiazole derivatives often begins with bromination to generate reactive α-bromoacyl intermediates. In a representative protocol, 4-aminoacetophenone derivatives undergo bromination with Br₂ in acetic acid, yielding α-bromoacetyl intermediates. For 3-(1,2-thiazol-5-yl)prop-2-ynoic acid, bromination of a propargyl-containing ketone (e.g., HC≡C–CO–R) introduces the requisite electrophilic site for subsequent cyclocondensation. This step typically achieves 70–90% conversion, though steric hindrance from the alkyne group may necessitate extended reaction times.
Thiazole Ring Formation via Thiocarbonyl Cyclization
Cyclocondensation of α-bromoacyl intermediates with thiocarbamides or thioureas forms the thiazole core. For example, reacting 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide in acetic acid at 60°C produces 2,5-disubstituted thiazoles. Adapting this method, brominated propargyl ketones react with thioureas to yield 5-alkynyl-thiazoles. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields of 65–80%. Key spectral data for validation include:
- ¹H NMR : Alkyne protons (δ 2.8–3.1 ppm) and thiazole C–H (δ 7.2–7.5 ppm)
- FT-IR : C≡C stretch (~2100 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹).
Brønsted Acid-Catalyzed Cyclization of Propargylic Acids
Mechanism and Optimization
The Brønsted acid-catalyzed cyclization, pioneered for propargylic alcohols, adapts to propargylic acids (HC≡C–COOH) by substituting the hydroxyl group with a carboxylic acid. Using p-TsOH·H₂O (10 mol%) in dichloroethane at 80°C, propargylic acids react with thioamides to form 2,4-disubstituted thiazoles (Fig. 1). The reaction proceeds via:
- Protonation of the alkyne to form a carbocation
- Nucleophilic attack by the thioamide’s sulfur
- Cyclization and aromatization to yield the thiazole.
Reaction Conditions :
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Catalyst Loading | 10 mol% p-TsOH·H₂O | 55–75% |
| Temperature | 80°C | — |
| Solvent | 1,2-Dichloroethane | — |
Functional Group Compatibility
The electron-withdrawing carboxylic acid group moderates alkyne reactivity, necessitating higher temperatures (80°C vs. 60°C for propargylic alcohols). Ester-protected analogs (e.g., HC≡C–COOEt) improve yields to 70–85% by reducing side reactions, with subsequent saponification (LiOH, THF/H₂O) restoring the acid.
Sonogashira Coupling of 5-Halo-Thiazoles
Synthesis of 5-Bromo-1,2-thiazole
Direct bromination of thiazoles at the 5-position remains challenging due to competing ring-opening reactions. Directed ortho-metalation (DoM) strategies overcome this:
- Deprotonation of thiazole at C4 using LDA (−78°C, THF)
- Quenching with Br₂ or NBS to install bromine at C5 (yield: 40–50%).
Alternative routes involve cyclizing 3-bromo-1,2-thiazolidines with oxidizing agents (e.g., MnO₂), though yields rarely exceed 35%.
Palladium-Catalyzed Alkyne Coupling
Sonogashira coupling of 5-bromo-1,2-thiazole with propiolic acid (HC≡C–COOH) employs:
- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
- Ligand : CuI (10 mol%)
- Base : Et₃N or K₂CO₃
- Solvent : DMF or THF (70°C, 12 h).
Optimized Conditions :
| Component | Quantity | Yield |
|---|---|---|
| Pd(PPh₃)₂Cl₂ | 5 mol% | 60–75% |
| CuI | 10 mol% | — |
| Propiolic Acid | 1.2 equiv | — |
Post-reaction purification via acid-base extraction isolates the product (purity >95% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 65–80 | 90–95 | Moderate | Low |
| Brønsted Acid | 55–75 | 85–90 | High | Medium |
| Sonogashira Coupling | 60–75 | 95–98 | Low | High |
Cyclocondensation offers cost-effective scalability, while Sonogashira coupling provides superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The terminal alkyne group undergoes oxidation under controlled conditions:
The electron-withdrawing thiazole ring enhances oxidative stability compared to non-heterocyclic analogues.
Reduction Reactions
Selective hydrogenation targets the triple bond:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 25°C | 3-(1,2-Thiazol-5-yl)propanoic acid | 92% |
| NaBH₄/I₂ | THF, 0°C | (Z)-3-(1,2-Thiazol-5-yl)acrylic acid | 78% |
The thiazole ring remains intact due to its aromatic stabilization.
Cycloaddition and Coupling Reactions
The alkyne participates in cross-coupling and cycloaddition:
Sonogashira Coupling
| Substrate | Catalyst System | Product | Application |
|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄, CuI, DBU | Thiazole-alkyne biaryls | Anticancer agent synthesis . |
Huisgen Cycloaddition
| Azide Partner | Conditions | Triazole Product | Biological Relevance |
|---|---|---|---|
| Benzyl azide | Cu(I), RT | 1,4-Disubstituted triazole | Click chemistry for drug conjugates . |
Nucleophilic Additions
The electron-deficient alkyne undergoes nucleophilic attacks:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| H₂O | HgSO₄, H₂SO₄ | Thiazolyl ketone | Markovnikov addition dominates. |
| Amines | RT, DCM | Propargylamine derivatives | Used in kinase inhibitor design . |
Acid-Base Reactions
The carboxylic acid group enables salt formation and esterification:
| Reaction | Reagent | Product | Utility |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl 3-(thiazol-5-yl)propiolate | Improved bioavailability . |
| Neutralization | NaOH | Sodium salt | Water-soluble formulation. |
Comparative Reactivity of Structural Analogues
Key differences in reactivity among thiazole-containing propynoic acids:
Mechanistic Insights
-
Electronic Effects : The thiazole’s electron-deficient nature directs electrophilic attacks to the 4-position of the ring, while the alkyne acts as a linear spacer for conjugation .
-
Steric Considerations : Bulky substituents on the thiazole (e.g., 3-methyl) hinder π-stacking in catalytic cycles, reducing coupling yields .
Scientific Research Applications
3-(1,2-Thiazol-5-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the prop-2-ynoic acid moiety can act as a reactive site for further chemical modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid can be contextualized by comparing it to analogs, such as 3-(3-Methyl-1,2-thiazol-5-yl)prop-2-ynoic acid (). Below is a detailed analysis:
Structural Differences
- Core Structure : Both compounds share a thiazole ring and propiolic acid group.
- Substituent Variation: The methyl group at the 3-position of the thiazole in 3-(3-Methyl-1,2-thiazol-5-yl)prop-2-ynoic acid introduces steric bulk and alters electronic properties compared to the unsubstituted parent compound.
Physicochemical Properties (Hypothetical Analysis)
| Property | This compound | 3-(3-Methyl-1,2-thiazol-5-yl)prop-2-ynoic Acid |
|---|---|---|
| Molecular Formula | C₆H₃NO₂S | C₇H₅NO₂S |
| Molecular Weight (g/mol) | 153.16 | 167.19 |
| Predicted LogP | ~0.5 | ~1.2 (increased lipophilicity) |
| Aqueous Solubility | Higher | Reduced due to methyl group |
| Reactivity | More electrophilic | Steric hindrance may slow reactions |
Note: Predicted values are inferred from structural analogs and computational models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(1,2-thiazol-5-yl)prop-2-ynoic acid?
- Methodology : Use condensation reactions between thiazole precursors and propiolic acid derivatives. For example, refluxing 1,2-thiazol-5-ylamine with chloroacetic acid and sodium acetate in acetic acid (similar to methods in ). Characterization via / NMR and IR spectroscopy ensures structural fidelity.
- Key Considerations : Optimize reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reagents) to improve yield .
Q. How can crystallographic data validate the structure of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) refined via SHELX software (e.g., SHELXL for small-molecule refinement). The SHELX suite is robust for resolving electron density maps, even with twinned or high-resolution data .
- Key Considerations : Ensure crystal quality by screening solvent systems and temperature gradients during crystallization.
Q. What in vitro assays are suitable for initial biological screening?
- Methodology : Use MTT assays to assess cytotoxicity against cancer cell lines (e.g., IC determination). Parallel testing on non-cancerous cells (e.g., HEK293) establishes selectivity, as demonstrated in thiazole derivative studies .
- Key Considerations : Standardize cell culture conditions (e.g., 5% CO, 37°C) and include positive controls (e.g., doxorubicin).
Advanced Research Questions
Q. How can derivatization of the prop-2-ynoic acid moiety enhance bioactivity?
- Methodology : Introduce substituents via Huisgen cycloaddition (click chemistry) at the alkyne group. For example, coupling with azide-functionalized pharmacophores to generate triazole hybrids, which may improve pharmacokinetic properties .
- Key Considerations : Monitor steric and electronic effects using DFT calculations to predict regioselectivity .
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Methodology : Perform kinetic assays (e.g., fluorescence-based enzymatic assays) under standardized buffer conditions (pH 7.4, 25°C). Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) to confirm binding affinities .
- Key Considerations : Account for enzyme isoform variability and co-factor dependencies (e.g., Mg for kinases).
Q. How can computational modeling predict interactions with biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to proteins like HCV NS4B or tubulin. Validate predictions with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .
- Key Considerations : Parameterize the compound’s force field using quantum mechanical calculations (e.g., Gaussian09) for accuracy .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodology : Transition from batch to flow chemistry to control exothermic reactions (e.g., alkyne-thiazole couplings). Monitor purity via HPLC-MS at each step to meet regulatory standards (>95% purity) .
- Key Considerations : Address solubility issues using co-solvents (e.g., DMSO:PBS mixtures) during formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
